tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate

CCR5 antagonist HIV entry inhibitor stereochemistry

tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate (CAS 2101218-75-9) is a chiral, Boc-protected 3-amino-5-methoxypiperidine derivative with defined cis stereochemistry. This compound serves as a versatile, enantiomerically pure scaffold for the synthesis of pharmaceutical candidates, particularly those targeting central nervous system and gastrointestinal disorders.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B8088997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)OC)N
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
InChIKeyVYOYBSJHTACSNI-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate: Chiral Piperidine Building Block for Stereochemically Defined Drug Discovery


tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate (CAS 2101218-75-9) is a chiral, Boc-protected 3-amino-5-methoxypiperidine derivative with defined cis stereochemistry. This compound serves as a versatile, enantiomerically pure scaffold for the synthesis of pharmaceutical candidates, particularly those targeting central nervous system and gastrointestinal disorders. Its value derives from the combination of a Boc-protected secondary amine, a free primary amine, and a methoxy substituent fixed in the (3R,5S) absolute configuration, enabling stereospecific incorporation into bioactive molecules .

Why Generic 3-Amino-5-methoxypiperidine Analogs Cannot Replace tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate


The piperidine ring can exist as a mixture of cis and trans diastereomers, and each diastereomer can be racemic or enantiopure. Commercially available alternatives such as tert-butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate (CAS 2101218-49-7, trans) or tert-butyl (3S,5R)-3-amino-5-methoxypiperidine-1-carboxylate (CAS 2227197-67-1, cis enantiomer) differ in their three-dimensional arrangement of amine and methoxy groups. These stereochemical differences can lead to divergent binding affinities, pharmacokinetic profiles, and synthetic utility in chiral pool strategies. Substituting one stereoisomer for another without verification risks introducing an inactive or off-target compound, particularly in medicinal chemistry programs where stereochemistry is a critical determinant of target engagement .

Quantitative Differentiation Evidence for tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate


Diastereomeric Purity: (3R,5S) vs. (3R,5R) in Synthesis of CCR5 Antagonists

In the development of piperidine-based CCR5 antagonists, the cis-configured (3R,5S)-3-amino-5-methoxypiperidine scaffold was employed to achieve the required spatial orientation of key pharmacophoric elements. The corresponding trans isomer (3R,5R) produced a >10-fold reduction in CCR5 binding affinity when incorporated into the same lead series, underscoring the criticality of the cis geometry [1]. Although direct IC50 values for the protected building block are not available, the structure-activity relationship (SAR) derived from final compounds provides a quantitative framework for selection.

CCR5 antagonist HIV entry inhibitor stereochemistry

Enantiomeric Excess Specification: (3R,5S) vs. Racemic cis Mixture in Chiral Pool Synthesis

Commercially available tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate is typically supplied with a chiral purity of ≥97% enantiomeric excess (ee), as specified by vendors such as CalpacLab . In contrast, the racemic cis mixture (3R,5S + 3S,5R) or the single enantiomer (3S,5R) requires resolution or chiral chromatography, adding cost and reducing overall yield. For asymmetric synthesis campaigns, starting with the defined enantiomer eliminates a 50% theoretical yield loss from resolution and avoids potential chiral amplification issues.

enantiomeric excess chiral pool asymmetric synthesis

Synthetic Utility: Boc-Protected Amine vs. Free Amine in Multi-Step Sequences

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen allows selective deprotection under mild acidic conditions (e.g., TFA or HCl), leaving the free primary amine at C-3 intact for further derivatization. In peptide coupling or reductive amination sequences, the Boc-protected intermediate prevents undesired side reactions at the piperidine nitrogen. Quantitative yields for Boc deprotection of related 3-amino-piperidines exceed 95% under standard conditions, while the unprotected analog would require orthogonal protection strategies that typically reduce overall yield by 15–25% [1].

Boc protection orthogonal protecting group solid-phase synthesis

Optimal Use Cases for tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate in Drug Discovery and Chemical Biology


Stereospecific Synthesis of CCR5 Antagonists for HIV Entry Inhibition

The (3R,5S) configuration is essential for maintaining the bioactive conformation of piperidine-amide CCR5 antagonists. Replacing with the trans isomer results in >10-fold potency loss. Researchers should use this building block to generate focused libraries of cis-configured lead compounds [1].

Asymmetric Synthesis of CNS-Targeted GPCR Ligands

Piperidine scaffolds with defined stereochemistry are prevalent in CNS drug discovery. The (3R,5S) isomer provides a chiral template for dopamine, serotonin, and muscarinic receptor ligands where the relative orientation of amine and methoxy groups influences subtype selectivity.

Fragment-Based Drug Discovery (FBDD) with Chiral Piperidine Cores

As a conformationally restricted, chiral fragment, tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate can be used in FBDD campaigns to probe stereochemical preferences of biological targets, leveraging its high enantiomeric purity (≥97% ee) to avoid ambiguous SAR .

Process Chemistry Scale-Up of Chiral Amine Intermediates

The pre-resolved enantiomer eliminates the need for chiral chromatography or classical resolution, reducing production costs and timelines. The Boc protecting group is compatible with standard scale-up conditions, allowing seamless integration into kilo-lab and pilot plant syntheses.

Quote Request

Request a Quote for tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.